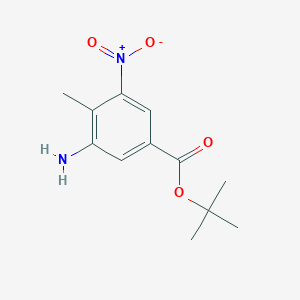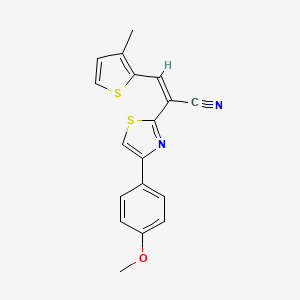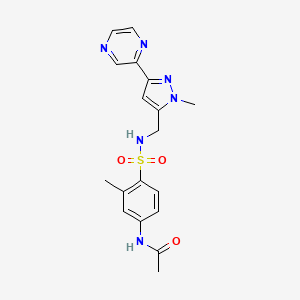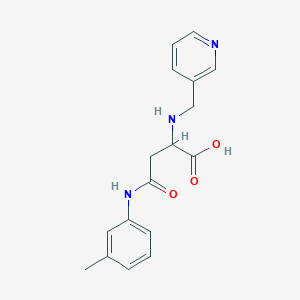![molecular formula C19H20N2OS B2517385 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-71-7](/img/structure/B2517385.png)
3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The tert-butyl group is a bulky substituent that can influence the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the condensation of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. In the context of tert-butyl substituted oxadiazoles, the synthesis can be mediated by tert-butyl nitrite (TBN) as shown in the synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes through a biradical reaction intermediate, involving multiple C-H bond functionalizations . Another approach involves the reaction of aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid in the presence of phosphorus oxychloride to yield 2,5-disubstituted oxadiazoles . Additionally, sterically hindered oxadiazoles can be synthesized by condensation reactions involving acids, hydrazine dihydrochloride, and other reagents .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be confirmed through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HRMS. X-ray diffraction studies provide detailed insights into the crystal structure, as demonstrated by the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallized in the monoclinic system with specific unit cell parameters . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the ring. The presence of tert-butyl groups can create steric hindrance, potentially affecting the compound's reactivity in further chemical transformations. The oxadiazole ring itself can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents. Bulky groups like tert-butyl can affect these properties by increasing steric hindrance. The chemical properties, including reactivity and the ability to form intermolecular interactions, are also influenced by the substituents. For instance, the presence of tert-butyl groups can enhance the lipophilicity of the compound, which may affect its biological activity .
Biological Activity
Although not directly related to the compound , some studies on similar oxadiazole derivatives have evaluated their biological activities. For example, certain 1,2,4-oxadiazole compounds have been tested for antioxidant properties using DPPH and FRAP assays, with some showing significant free-radical scavenging ability . Another study assessed the antibacterial and anthelmintic activities of a tert-butyl substituted oxadiazole, which exhibited moderate anthelmintic activity . These studies suggest that the oxadiazole core, along with appropriate substituents, can confer valuable biological properties.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(22-21-17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRADETMTPKKQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)
![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)





![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)
![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)
